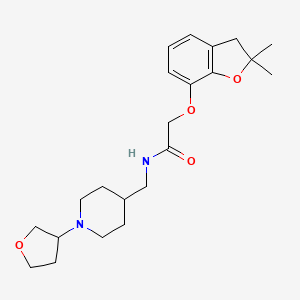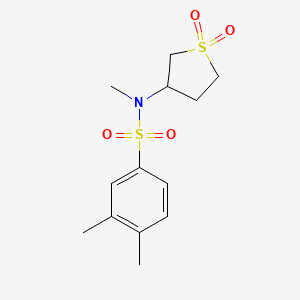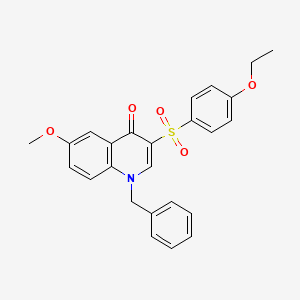![molecular formula C22H20N2O B2702237 1-phenethyl-2-(phenoxymethyl)-1H-benzo[d]imidazole CAS No. 385402-72-2](/img/structure/B2702237.png)
1-phenethyl-2-(phenoxymethyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Corrosion Inhibition
One prominent application of benzimidazole derivatives is in the field of corrosion inhibition. Studies have shown that these compounds can significantly inhibit the corrosion of metals in acidic environments. For instance, electrochemical, thermodynamic, and quantum chemical studies of synthesized benzimidazole derivatives have revealed their efficacy as corrosion inhibitors for N80 steel in hydrochloric acid solutions. These inhibitors were found to increase in efficiency with concentration and demonstrated mixed-type inhibition behavior through interactions with the metal surface, confirmed via various spectroscopic and microscopic techniques (Yadav et al., 2016).
Antimicrobial Properties
Benzimidazole derivatives also exhibit significant antimicrobial properties. The synthesis of a large number of substituted benzimidazoles has led to compounds with potent, broad-spectrum activity against dermatophytes, yeast cells (Candida albicans), and gram-positive bacteria. This highlights their potential as effective antimycotic agents (Godefroi et al., 1969).
Green Synthesis and Environmental Applications
The green synthesis of multi-substituted imidazoles demonstrates the environmental friendliness and efficiency of producing benzimidazole derivatives. A four-component cyclocondensation reaction employing novel ionic liquid catalysts under solvent-free conditions yielded excellent yields of tetra-substituted imidazole derivatives. This process emphasizes the role of benzimidazole derivatives in promoting sustainable chemical practices (Mohamed et al., 2015).
Photocatalysis
Benzimidazole derivatives have been applied in photocatalysis, for example, in the hydroxylation of benzene to phenol in aqueous solutions using metal-organic frameworks (MOFs) constructed with imidazole ligands. This process achieves high conversion and selectivity under environmentally benign conditions, showcasing the potential of benzimidazole derivatives in catalysis and organic synthesis (Zhang et al., 2018).
Surface Modification and Material Science
In the realm of materials science, benzimidazole derivatives have been utilized to modify surfaces and improve the properties of materials. For instance, the corrosion inhibition efficacy of imidazole derivatives on mild steel in acidic solutions has been thoroughly investigated, combining experimental and surface analysis methods with Density Functional Theory (DFT) explorations. These studies reveal the potential of these compounds in protecting metals against corrosion, thereby extending their lifespan and utility in various industrial applications (Prashanth et al., 2021).
Future Directions
properties
IUPAC Name |
2-(phenoxymethyl)-1-(2-phenylethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-3-9-18(10-4-1)15-16-24-21-14-8-7-13-20(21)23-22(24)17-25-19-11-5-2-6-12-19/h1-14H,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWDMKNFJLMIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

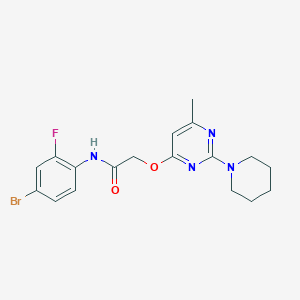
![N-(2-methoxybenzyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2702156.png)
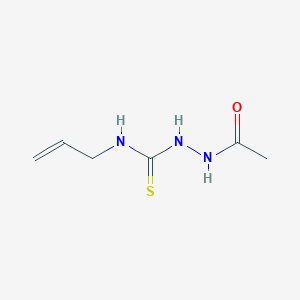

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2702160.png)
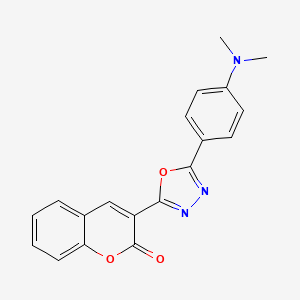
![2-(2-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2702163.png)
![ethyl 2-{[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2702167.png)
![1-Naphthalen-2-ylsulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2702168.png)
